

# Physical and chemical properties of 4-Bromo-2,6-dichloropyridine

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## Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridine

Cat. No.: B079508

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## An In-depth Technical Guide to 4-Bromo-2,6-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-Bromo-2,6-dichloropyridine** (CAS No. 98027-80-6). This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key data, experimental methodologies, and safety information.

## Core Physical and Chemical Properties

**4-Bromo-2,6-dichloropyridine** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, with three distinct halogen atoms, allows for selective and sequential chemical modifications, making it a valuable building block for complex molecular architectures.

## Physical Properties

The physical characteristics of **4-Bromo-2,6-dichloropyridine** are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

Property	Value	Citations
CAS Number	98027-80-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrCl <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	226.89 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White crystalline solid	<a href="#">[4]</a>
Melting Point	90-96 °C	<a href="#">[4]</a>
Boiling Point	254.3 - 263.7 °C at 760 mmHg	N/A
Density	1.8 ± 0.1 g/cm <sup>3</sup>	N/A
Purity	≥96-98% (HPLC)	<a href="#">[3]</a> <a href="#">[4]</a>

## Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers and descriptors are provided.

Identifier/Descriptor	Value	Citations
IUPAC Name	4-bromo-2,6-dichloropyridine	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	C1=C(C=C(N=C1Cl)Cl)Br	<a href="#">[1]</a>
InChI	InChI=1S/C5H <sub>2</sub> BrCl <sub>2</sub> N/c6-3-1-4(7)9-5(8)2-3/h1-2H	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	GUBXTQINPBZVJP-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Chemical Reactivity and Synthetic Applications

The reactivity of **4-Bromo-2,6-dichloropyridine** is dominated by its three halogen substituents. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is

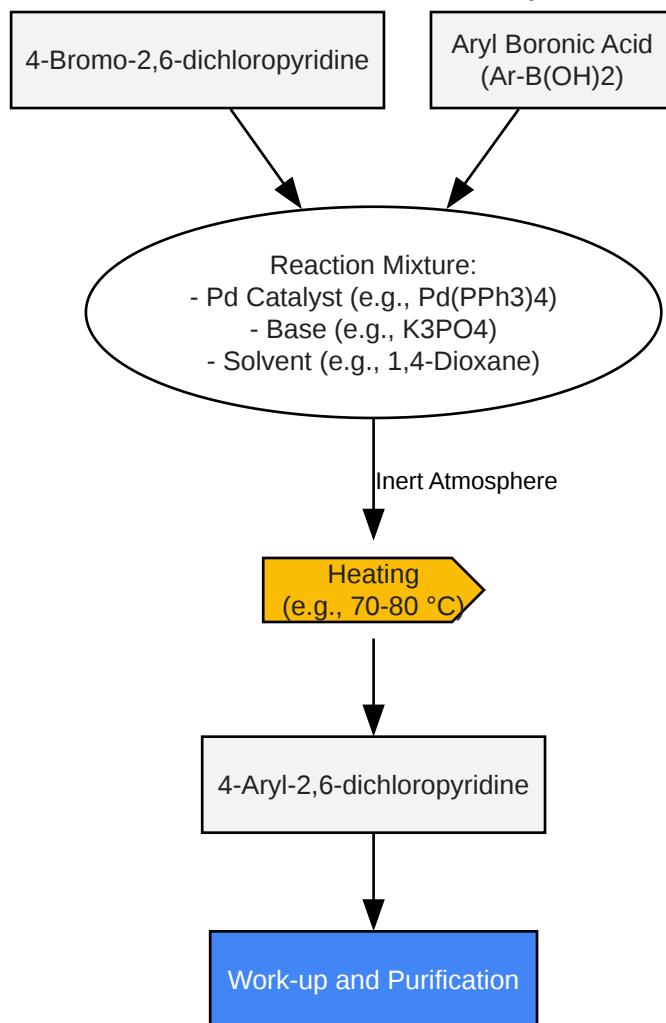
more reactive than the C-Cl bonds under these conditions, enabling site-selective modifications.

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.<sup>[4]</sup> Its unique electronic and steric properties, conferred by the halogen atoms, make it an essential building block for creating novel compounds with potential biological activity.<sup>[4][5]</sup>

## Representative Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A common application of halogenated pyridines is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. While a specific protocol for **4-Bromo-2,6-dichloropyridine** is not readily available, the following diagram illustrates a general workflow for a selective Suzuki-Miyaura reaction, where an aryl boronic acid is coupled at the more reactive 4-position (C-Br bond).

## General Workflow for Selective Suzuki-Miyaura Coupling

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Caption: General workflow for selective Suzuki-Miyaura coupling.

## Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of **4-Bromo-2,6-dichloropyridine**. The following sections provide representative methodologies.

## Proposed Synthesis of 4-Bromo-2,6-dichloropyridine

While a specific, detailed protocol for the synthesis of **4-Bromo-2,6-dichloropyridine** was not found in the searched literature, a plausible method can be adapted from the synthesis of structurally similar compounds like 5-bromo-2,4-dichloropyridine.<sup>[6]</sup> This proposed synthesis

involves the bromination of a suitable aminodichloropyridine followed by a Sandmeyer-type reaction.

Disclaimer: This is a representative protocol and may require optimization.

#### Step 1: Bromination of 2,6-dichloro-4-aminopyridine

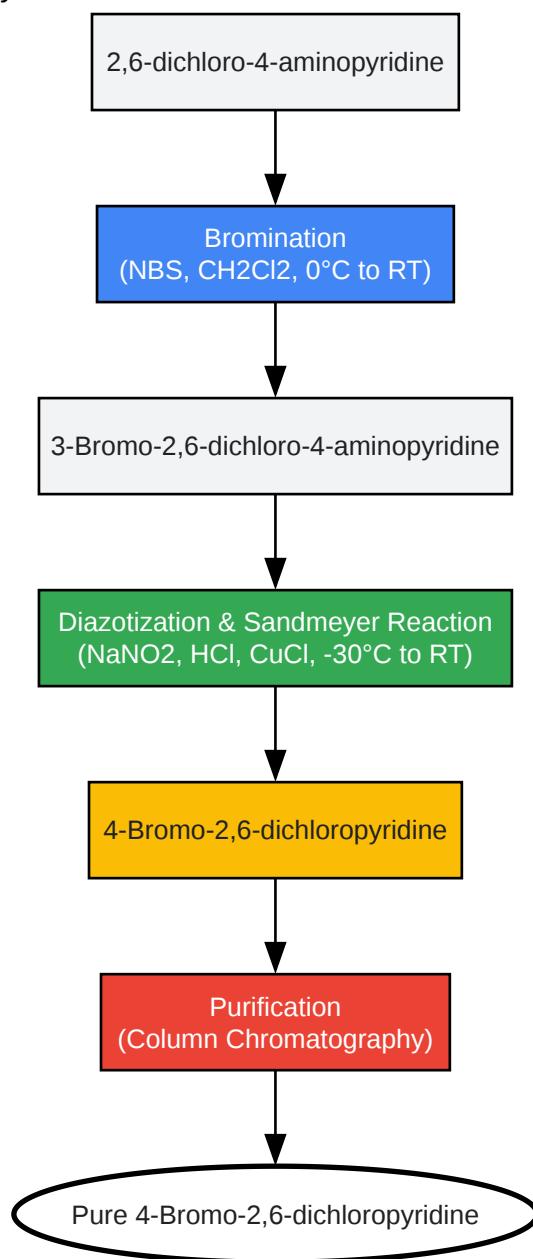
- Dissolve 2,6-dichloro-4-aminopyridine in a suitable solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature.
- Allow the reaction to stir at room temperature and monitor its completion using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the crude product in ethyl acetate and wash with an acidic solution (e.g., 1 M HCl), followed by a basic solution (e.g., saturated NaHCO<sub>3</sub>), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

#### Step 2: Diazotization and Chlorination

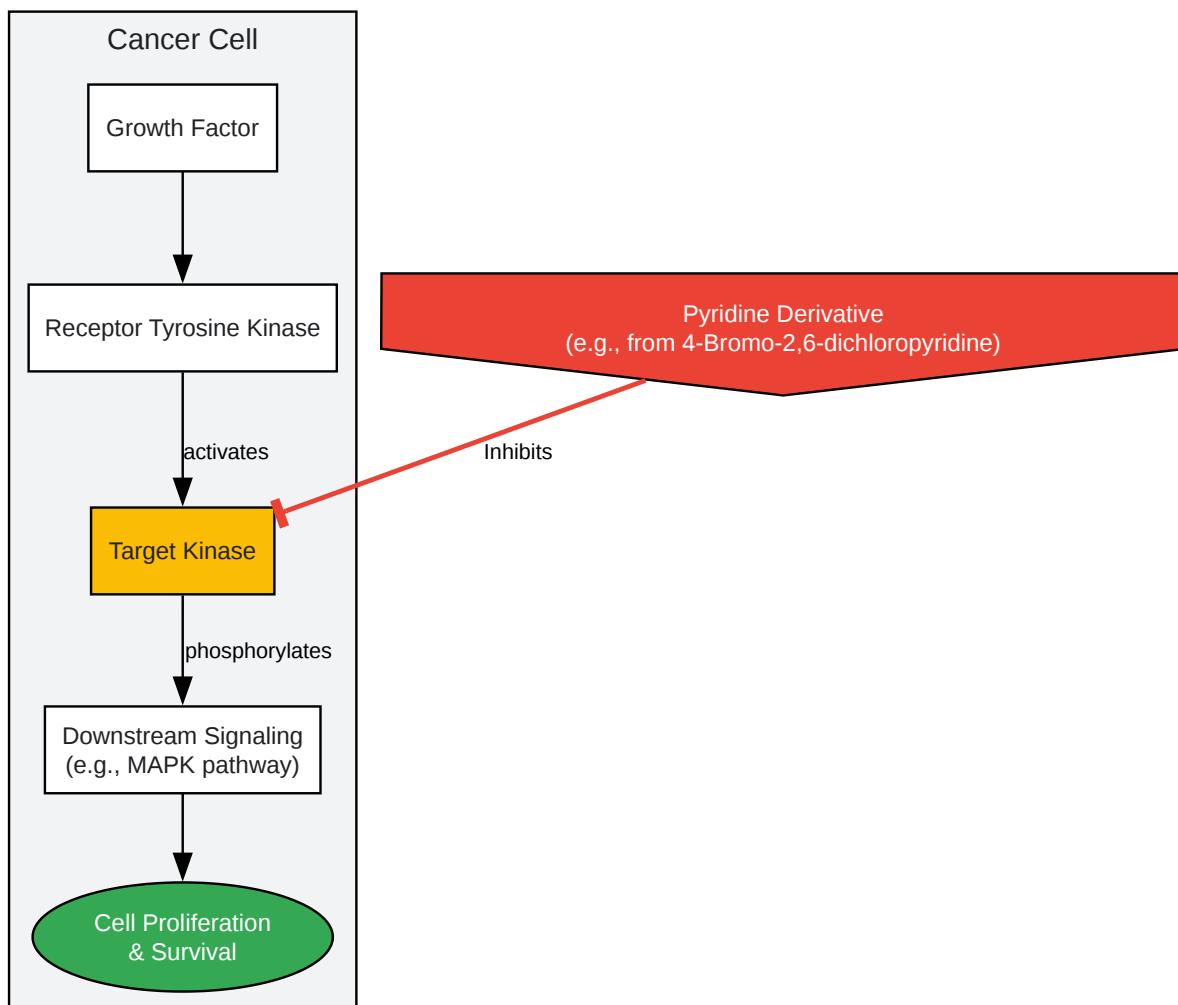
- Dissolve the intermediate from Step 1 in concentrated hydrochloric acid at a low temperature (e.g., -30 °C).
- Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
- After the addition is complete, stir the reaction for an additional hour at the same temperature.
- Add cuprous chloride to the reaction mixture and allow it to warm to room temperature.
- Monitor the reaction by TLC.

- Once complete, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain **4-Bromo-2,6-dichloropyridine**.

## Proposed Synthetic Workflow for 4-Bromo-2,6-dichloropyridine



## Conceptual Kinase Inhibition by a Pyridine Derivative

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